7-Bromo-6-fluoro-3,4-dimethylquinoline
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Overview
Description
7-Bromo-6-fluoro-3,4-dimethylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, fluorine, and two methyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,4-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative. For example, a precursor such as 3,4-dimethylquinoline can be subjected to bromination using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-3,4-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group would yield 7-methoxy-6-fluoro-3,4-dimethylquinoline .
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-6-fluoro-3,4-dimethylquinoline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules .
Medicine
Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced toxicity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-3,4-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has additional functional groups, including an ethyl ester and a carboxylate group.
Uniqueness
7-Bromo-6-fluoro-3,4-dimethylquinoline is unique due to the specific combination of bromine, fluorine, and two methyl groups on the quinoline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
Properties
Molecular Formula |
C11H9BrFN |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
7-bromo-6-fluoro-3,4-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-14-11-4-9(12)10(13)3-8(11)7(6)2/h3-5H,1-2H3 |
InChI Key |
ZTZYXXYKSXCGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N=C1)Br)F)C |
Origin of Product |
United States |
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